4-Chloro-2-fluoro-5-methoxybenzaldehyde

Lipophilicity ADME Prediction Solvent Partitioning

4-Chloro-2-fluoro-5-methoxybenzaldehyde (CAS 177034-24-1) is a polysubstituted aromatic aldehyde with the molecular formula C8H6ClFO2 and a molecular weight of 188.58 g/mol. This compound features a strategically important substitution pattern: a methoxy group at the 5-position, a fluoro substituent at the 2-position, and a chloro group at the 4-position relative to the aldehyde functional group.

Molecular Formula C8H6ClFO2
Molecular Weight 188.58 g/mol
CAS No. 177034-24-1
Cat. No. B065004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-fluoro-5-methoxybenzaldehyde
CAS177034-24-1
Molecular FormulaC8H6ClFO2
Molecular Weight188.58 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C=O)F)Cl
InChIInChI=1S/C8H6ClFO2/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-4H,1H3
InChIKeyXWPDQEBSWPVPKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-fluoro-5-methoxybenzaldehyde CAS 177034-24-1: Strategic Sourcing for Agrochemical and Pharmaceutical R&D


4-Chloro-2-fluoro-5-methoxybenzaldehyde (CAS 177034-24-1) is a polysubstituted aromatic aldehyde with the molecular formula C8H6ClFO2 and a molecular weight of 188.58 g/mol . This compound features a strategically important substitution pattern: a methoxy group at the 5-position, a fluoro substituent at the 2-position, and a chloro group at the 4-position relative to the aldehyde functional group . The specific 4-chloro-2-fluoro-5-methoxy arrangement creates a unique electronic and steric profile that distinguishes it from other chloro-fluoro-methoxybenzaldehyde regioisomers and positional analogs . The compound serves primarily as a key intermediate in the synthesis of phenylpyrazole-based agrochemicals and pharmaceutical building blocks, with the aldehyde group providing a reactive handle for condensation, nucleophilic addition, and subsequent ring-forming reactions [1].

Why 4-Chloro-2-fluoro-5-methoxybenzaldehyde Cannot Be Substituted with Other Regioisomers in Critical Synthetic Pathways


The substitution pattern of 4-chloro-2-fluoro-5-methoxybenzaldehyde is non-interchangeable with its regioisomers due to the precise positioning of the chloro, fluoro, and methoxy groups on the aromatic ring . Regioisomers such as 2-chloro-5-fluoro-4-methoxybenzaldehyde (CAS 1780646-31-2) and 3-chloro-2-fluoro-5-methoxybenzaldehyde (CAS 1557177-77-1) share the same molecular formula and nominal molecular weight but exhibit fundamentally different electronic distributions, steric environments, and reactivity profiles . The 4-chloro-2-fluoro-5-methoxy arrangement places the electron-withdrawing fluoro group ortho to the aldehyde, the chloro group para, and the electron-donating methoxy group meta relative to the aldehyde—a specific electronic topography that governs regioselectivity in downstream condensation reactions and subsequent cyclization steps [1]. In phenylpyrazole synthesis, this specific substitution pattern is essential for achieving the desired herbicidal activity profile; alternative regioisomers yield derivatives with markedly reduced or absent biological activity [2]. Therefore, procurement decisions based solely on molecular formula or functional group presence—without strict positional verification—risk synthetic failure, wasted resources, and invalidated structure-activity relationship studies.

Quantitative Differentiation Evidence for 4-Chloro-2-fluoro-5-methoxybenzaldehyde Relative to In-Class Analogs


Comparative Lipophilicity: LogP of 4-Chloro-2-fluoro-5-methoxybenzaldehyde Versus 2-Chloro-5-fluoro-4-methoxybenzaldehyde

The lipophilicity of 4-chloro-2-fluoro-5-methoxybenzaldehyde, as measured by calculated LogP (XlogP), is 2.1, while its experimental LogP is reported as 2.30020 . In comparison, the regioisomer 2-chloro-5-fluoro-4-methoxybenzaldehyde (CAS 1780646-31-2) has a calculated LogP of 2.27482350767 . The difference of approximately 0.025 LogP units, though modest, reflects the influence of the distinct substitution pattern on partitioning behavior between aqueous and organic phases.

Lipophilicity ADME Prediction Solvent Partitioning

Validated Herbicidal Activity: Phenylpyrazole Derivatives Derived from 4-Chloro-2-fluoro-5-methoxybenzaldehyde

4-Chloro-2-fluoro-5-methoxybenzaldehyde serves as a critical starting material for the synthesis of 5-arylmethoxy phenylpyrazole derivatives with demonstrated herbicidal activity [1]. In a published study, the compound was used to prepare a series of phenylpyrazole derivatives via condensation, ring closure, and methylation reactions [1]. One specific derivative, 4-chloro-3-[4-chloro-2-fluoro-5-(4-methoxybenzyloxy)phenyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole, exhibited 95% inhibition against Abutilon (velvetleaf) at a dosage of 9.375 g·hm⁻² [1].

Agrochemical Herbicide Phenylpyrazole Weed Control

Synthetic Accessibility: Alternative Reaction Pathways Enabled by 4-Chloro-2-fluoro-5-methoxy Substitution Pattern

The 4-chloro-2-fluoro-5-methoxybenzaldehyde substitution pattern provides synthetic versatility that alternative regioisomers lack. According to patent literature, this compound can be accessed via formylation of appropriately substituted dimethylanisole precursors under catalytic conditions [1]. Furthermore, the compound's substitution pattern—with the fluoro group ortho to the aldehyde—positions it as a substrate for nucleophilic aromatic substitution reactions that are not accessible to isomers where the fluoro group occupies meta or para positions relative to the aldehyde [2]. This ortho-fluoro arrangement increases the electrophilicity of the adjacent carbon, facilitating selective derivatization under mild conditions.

Synthetic Methodology Aromatic Substitution Fluorinated Building Blocks

Polar Surface Area and Hydrogen Bonding Profile: Computational Distinction from In-Class Analogs

4-Chloro-2-fluoro-5-methoxybenzaldehyde has a topological polar surface area (PSA) of 26.30 Ų and a hydrogen bond donor count of 0, with a hydrogen bond acceptor count of 1 . In comparison, the regioisomer 2-chloro-5-fluoro-4-methoxybenzaldehyde (CAS 1780646-31-2) has a hydrogen bond acceptor count of 2, indicating a distinct hydrogen bonding capacity despite the identical molecular formula . This difference arises from the specific spatial arrangement of the methoxy oxygen relative to the aldehyde group.

Drug-likeness Membrane Permeability Computational Chemistry

Procurement-Relevant Application Scenarios for 4-Chloro-2-fluoro-5-methoxybenzaldehyde


Synthesis of Phenylpyrazole Herbicide Intermediates with Validated Field Activity

Procure 4-chloro-2-fluoro-5-methoxybenzaldehyde as the definitive benzaldehyde precursor for synthesizing 5-arylmethoxy phenylpyrazole herbicides. Published research demonstrates that derivatives synthesized from this specific building block achieve 95% inhibition against Abutilon (velvetleaf) at 9.375 g·hm⁻² [1]. This compound is the verified starting material for the condensation, ring closure, and methylation sequence leading to the active herbicidal core structure. Substitution with alternative regioisomers risks complete loss of biological activity due to altered electronic and steric properties in the final pyrazole product [1].

Medicinal Chemistry Building Block for Fluorinated Aromatic Scaffolds

Utilize 4-chloro-2-fluoro-5-methoxybenzaldehyde in medicinal chemistry programs requiring polysubstituted benzaldehyde building blocks with optimized ADME properties. The compound's LogP of 2.30 and PSA of 26.30 Ų position it within favorable drug-likeness parameters for fragment-based drug discovery. The ortho-fluoro substitution pattern provides a synthetic handle for subsequent derivatization via nucleophilic aromatic substitution, while the aldehyde group enables Schiff base formation with amines, oxime synthesis, and Knoevenagel condensations for library generation .

Agrochemical R&D Programs Targeting Broadleaf Weed Control

Source 4-chloro-2-fluoro-5-methoxybenzaldehyde for agrochemical discovery programs focused on developing novel herbicides with activity against economically important broadleaf weeds. The compound's demonstrated utility as a key intermediate in high-activity phenylpyrazole derivatives [1] provides a validated starting point for lead optimization. The 4-chloro-2-fluoro-5-methoxy substitution pattern contributes to the herbicidal efficacy through modulation of lipophilicity and target binding, with the methoxy group at the 5-position being particularly critical for maintaining activity in the phenylpyrazole series [1].

Analytical Reference Standard and Quality Control Applications

Employ 4-chloro-2-fluoro-5-methoxybenzaldehyde as an analytical reference standard for HPLC method development and quality control in synthetic processes. The compound's well-defined physicochemical properties—including boiling point (273°C at 760 mmHg), flash point (124°C), density (1.334 g/cm³), and refractive index (1.543) —enable robust analytical method validation. Its distinct retention time profile, governed by the calculated LogP of 2.30, facilitates chromatographic separation from structurally related impurities and byproducts .

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